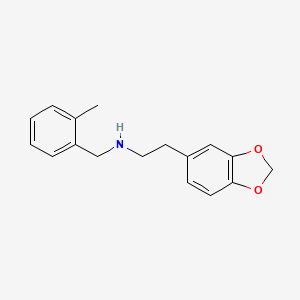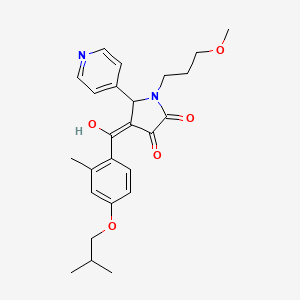![molecular formula C19H26ClN3O2 B5432786 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B5432786.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. CPP has been used as a tool to investigate the role of NMDA receptors in learning, memory, and synaptic plasticity.
作用机制
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine is a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction of the NMDA receptor-mediated current and a blockade of LTP. The mechanism of action of this compound has been extensively studied using electrophysiological techniques in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission and LTP, as well as reduce the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has also been shown to induce apoptosis in cultured neurons, which may be related to its neurotoxic effects.
实验室实验的优点和局限性
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. This compound can also be administered systemically or locally, which allows for the investigation of its effects in different brain regions. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have neurotoxic effects at high concentrations, which may limit its use in long-term studies. Additionally, this compound has been shown to have off-target effects on other receptors, such as the sigma-1 receptor, which may complicate the interpretation of results.
未来方向
There are several future directions for 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine research. One area of interest is the investigation of the role of NMDA receptors in neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. This compound has been used as a research tool to investigate these disorders in animal models, and further studies may provide insight into the underlying mechanisms and potential treatments. Another area of interest is the development of more selective NMDA receptor antagonists that do not have the neurotoxic effects of this compound. These compounds may be useful as therapeutic agents for neurological and psychiatric disorders. Finally, the investigation of the role of NMDA receptors in non-neuronal tissues, such as the immune system and the cardiovascular system, may provide new avenues for therapeutic intervention.
合成方法
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine can be synthesized by the reaction of piperazine with 4-chlorobenzyl chloride, followed by acetylation with acetic anhydride and then carbonylation with phosgene. The synthesis of this compound is relatively straightforward and has been described in several publications.
科学研究应用
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine has been used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission and long-term potentiation (LTP) in hippocampal neurons, which are important processes for learning and memory. This compound has also been used to induce NMDA receptor hypofunction in animal models of schizophrenia, which is characterized by cognitive deficits and altered synaptic plasticity.
属性
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-15(24)22-8-6-17(7-9-22)19(25)23-12-10-21(11-13-23)14-16-2-4-18(20)5-3-16/h2-5,17H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLMPKGIHWUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5432706.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5432715.png)

![2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate](/img/structure/B5432729.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5432745.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5432751.png)
![3-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432761.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5432767.png)

![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenyl}acetamide](/img/structure/B5432799.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5432802.png)